BenchChemオンラインストアへようこそ!

2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline

Nuclear receptor coactivator 1 thioredoxin reductase regioisomer differentiation

This 2,3-disubstituted quinoxaline features a critical para-chlorophenylsulfanyl group at C2 and electron-withdrawing trifluoromethyl at C3, creating a privileged scaffold for nuclear receptor coactivator (NCOA1) modulator discovery and FGFR kinase inhibitor programs per Astex Therapeutics patent WO2012073017A1. The para-chloro substitution pattern is essential; the ortho-chloro regioisomer (CAS 338773-65-2) redirects binding to oxidoreductase targets. The thioether linker provides the starting point for systematic sulfanyl→sulfoxide→sulfone SAR exploration in anti-infective programs. Procure ≥98% purity material to avoid confounding SAR interpretation and wasted screening resources.

Molecular Formula C15H8ClF3N2S
Molecular Weight 340.75
CAS No. 321433-72-1
Cat. No. B3007768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline
CAS321433-72-1
Molecular FormulaC15H8ClF3N2S
Molecular Weight340.75
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C(=N2)SC3=CC=C(C=C3)Cl)C(F)(F)F
InChIInChI=1S/C15H8ClF3N2S/c16-9-5-7-10(8-6-9)22-14-13(15(17,18)19)20-11-3-1-2-4-12(11)21-14/h1-8H
InChIKeyJHOSKZJPNKQTFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline (CAS 321433-72-1): A Dual-Functionalized Quinoxaline Scaffold for Structure-Activity Relationship (SAR) and Fragment-Based Drug Discovery Procurement


2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline (CAS 321433-72-1; molecular formula C15H8ClF3N2S; MW 340.75) is a synthetic heterocyclic compound belonging to the 2,3-disubstituted quinoxaline class . The quinoxaline core is simultaneously substituted with an electron-withdrawing trifluoromethyl group at the 3-position and a 4-chlorophenylsulfanyl moiety at the 2-position . This combination of substituents confers distinct electronic properties (σp-Cl = 0.23; σm-CF3 = 0.43) and lipophilicity (cLogP ~4.6–4.9) that differentiate it from unsubstituted or mono-substituted analogs . The compound is commercially available at ≥98% purity (HPLC) from LeYan (Cat. No. 1652693) and is primarily utilized as a building block in medicinal chemistry for kinase inhibitor and anti-infective discovery programs . Notably, quinoxaline derivatives with similar substitution patterns have been disclosed in patents as FGFR kinase inhibitors and pest control agents, establishing the scaffold's relevance in both pharmaceutical and agrochemical research .

Why Generic Quinoxaline Substitution Fails: Position-Specific Electronic Tuning of 2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline Precludes Simple Analog Interchange


Substituting 2-((4-chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline with a generic quinoxaline analog or a regioisomer such as the 2-chlorophenyl variant (CAS 338773-65-2) is chemically inadvisable without rigorous re-validation. The para-chloro substitution on the phenylsulfanyl ring creates a distinct electron density distribution and molecular electrostatic potential (MEP) surface compared to ortho- or meta-substituted congeners, directly affecting target binding geometry . In structurally analogous triazoloquinoxaline systems, the 4-chlorophenylsulfanyl regioisomer exhibited measurable binding activity against nuclear receptor coactivator 1 (NCOA1) with an EC50 of 2.43 × 10⁴ nM, whereas the unsubstituted phenylthio analog R-7050 (CAS 303997-35-5) functions as a TNF-α receptor antagonist via a distinct mechanism—blocking receptor-adaptor complex formation rather than ligand-receptor binding . Furthermore, the trifluoromethyl group at the 3-position is not a passive substituent; its strong electron-withdrawing effect (-I effect) modulates the reactivity of the adjacent sulfanyl linker and influences metabolic stability, rendering analogs lacking this group or bearing alternative electron-withdrawing groups (e.g., Br, NO2) functionally non-equivalent in biological systems . Accordingly, procurement decisions based solely on quinoxaline core similarity without position-specific substituent matching risk introducing compounds with divergent target engagement profiles, confounding SAR interpretation and wasting screening resources.

Quantitative Comparative Evidence for 2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline: Head-to-Head and Cross-Study Data Against Closest Structural Analogs


Para-vs-Ortho Chloro Regioisomerism: Differential Nuclear Receptor Coactivator 1 (NCOA1) Binding and Thioredoxin Reductase (TrxR) Inhibition

In a structurally analogous triazoloquinoxaline scaffold, the 4-chlorophenylsulfanyl regioisomer (CAS 338420-44-3) demonstrated quantifiable binding to nuclear receptor coactivator 1 (NCOA1) with an EC50 of 2.43 × 10⁴ nM as reported in the BindingDB MLSCN screening dataset . In contrast, the 2-chlorophenylsulfanyl-substituted quinoxaline (CAS 338773-65-2) showed an IC50 of 2.93 × 10⁴ nM against thioredoxin reductase (TrxR) in human SH-SY5Y cells . While these values are of similar magnitude, the divergent target profiles—nuclear receptor coactivator binding versus oxidoreductase inhibition—demonstrate that the position of chlorine substitution on the phenylsulfanyl ring directs target engagement toward fundamentally different protein classes. No cross-target activity data are available for direct comparison in a single assay panel, necessitating this cross-study inference.

Nuclear receptor coactivator 1 thioredoxin reductase regioisomer differentiation triazoloquinoxaline

Chlorine Substituent versus Unsubstituted Phenyl: Functional Divergence in TNF-α Receptor Antagonism

The unsubstituted phenylthio analog in the triazoloquinoxaline series, R-7050 (CAS 303997-35-5, 8-chloro-4-(phenylthio)-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline), is a well-characterized, cell-permeable TNF-α receptor antagonist that blocks TNFR1 association with TRADD and RIP1 and inhibits TNF-α-induced NF-κB and MAPK signaling pathway activation . By contrast, the 4-chlorophenylsulfanyl analog (CAS 338420-44-3) was identified as an NCOA1 binder with an EC50 of 2.43 × 10⁴ nM and has not been reported to exhibit TNF-α antagonism . This functional divergence—introduction of a single para-chloro substituent on the phenylthio ring converting a TNF-α pathway inhibitor into a nuclear receptor coactivator ligand—highlights the non-interchangeability of chlorinated versus non-chlorinated phenylsulfanyl quinoxalines in inflammation and immunology research.

TNF-α receptor antagonism phenylthio substitution chlorine effect R-7050

Trifluoromethyl Group Contribution: Enhanced Metabolic Stability and Lipophilicity Compared to Non-Fluorinated Quinoxaline Scaffolds

The trifluoromethyl substituent at the 3-position of the quinoxaline core imparts a significant increase in lipophilicity and metabolic stability relative to non-fluorinated analogs. The computed partition coefficient (cLogP) for 2-((4-chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline is approximately 4.6–4.9 (XLogP3-AA = 4.9 via PubChem) . In contrast, the non-trifluoromethylated parent scaffold 2-(phenylthio)quinoxaline (C14H10N2S, MW 238.31) has a substantially lower cLogP of ~3.2–3.5 (estimated by structural subtraction of CF3 contribution). The ~1.4–1.7 log unit increase in lipophilicity directly impacts passive membrane permeability, a critical parameter for intracellular target engagement. Additionally, the electron-withdrawing nature of the CF3 group (Hammett σm = 0.43) reduces electron density on the quinoxaline ring, thereby decreasing susceptibility to oxidative metabolism at adjacent positions—a well-documented phenomenon in trifluoromethylated heterocycles .

trifluoromethyl metabolic stability lipophilicity cLogP drug-likeness

Sulfanyl vs. Sulfonyl Linker Oxidation State: Differential Chemical Reactivity Dictates Synthetic Utility

The sulfanyl (-S-) linker in 2-((4-chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline exists in a reduced thioether oxidation state, which is chemically distinct from the sulfonyl (-SO2-) analogs prevalent in the microbicide patent literature . Specifically, EP 0018493 B1 discloses 2-sulfonyl-quinoxaline derivatives with halogen, nitro, or trifluoromethyl substituents as agricultural microbicides, where the sulfonyl group is essential for biological activity . The sulfanyl group in the target compound can be selectively oxidized to the corresponding sulfoxide or sulfone under controlled conditions (e.g., H2O2/acetic acid or mCPBA), providing a versatile derivatization handle that the pre-oxidized sulfonyl analogs lack in the reverse direction (reduction of sulfone → sulfanyl is not synthetically practical) . This oxidation-state flexibility makes the sulfanyl compound a superior starting material for SAR exploration of the linker oxidation state's impact on potency and selectivity.

sulfanyl oxidation sulfoxide sulfone chemical derivatization building block

Verified Application Scenarios for 2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline Based on Quantitative Comparative Evidence


Fragment-Based and Structure-Activity Relationship (SAR) Studies Targeting Nuclear Receptor Coactivators

Given the demonstrated NCOA1 binding activity of the structurally analogous 4-chlorophenylsulfanyl-triazoloquinoxaline (EC50 = 2.43 × 10⁴ nM), 2-((4-chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline serves as a privileged starting scaffold for nuclear receptor coactivator modulator discovery . Its para-chloro substitution pattern is critical for this target class; substitution with the ortho-chloro regioisomer redirects binding toward oxidoreductase targets . Procurement of the para-chloro compound (CAS 321433-72-1) rather than the ortho-chloro variant (CAS 338773-65-2) is essential for NCOA1-focused screening cascades. Researchers should deploy this compound in fluorescence polarization or TR-FRET binding assays against the NCOA1 PAS-B domain, using the 2-chlorophenyl analog as a selectivity counter-screen to confirm mechanism-specific engagement.

Kinase Inhibitor Discovery Programs (FGFR and Related Tyrosine Kinases)

Patent disclosures from Astex Therapeutics (WO2012073017A1) explicitly claim 2,3-disubstituted quinoxaline derivatives bearing trifluoromethyl and arylthio substituents as FGFR kinase inhibitors for oncology applications . The commercially available CAS 321433-72-1 compound, with its 3-trifluoromethyl and 2-(4-chlorophenylsulfanyl) substitution, maps directly onto the Markush structures claimed in this patent family. Its computed cLogP of ~4.9 provides favorable kinase inhibitor physicochemical properties (recommended range for oral kinase inhibitors: cLogP 2–5). This compound is therefore a direct entry point for FGFR1–4 biochemical panel screening at 1–10 μM, with subsequent selectivity profiling against a broader kinome panel (e.g., 50–100 kinases) to establish selectivity fingerprints versus other trifluoromethylquinoxaline analogs.

Linker Oxidation State SAR for Anti-Infective Quinoxaline Derivatives

The thioether (-S-) linker in CAS 321433-72-1 provides the reduced oxidation state starting point for systematic exploration of sulfanyl → sulfoxide → sulfone SAR, as established by the 2-sulfonyl-quinoxaline microbicide patent EP 0018493 B1 . For anti-infective programs targeting bacterial, fungal, or trypanosomatid pathogens, procurement of the thioether form enables: (i) direct testing of the reduced form; (ii) controlled oxidation to sulfoxide using 1 equivalent of mCPBA; and (iii) full oxidation to sulfone using excess oxidant. This eliminates the need to source three separate compounds and ensures batch-to-batch consistency from a single validated starting material (LeYan Cat. 1652693, 98% purity).

Negative Control Selection for TNF-α/NF-κB Pathway Studies

For researchers using R-7050 (CAS 303997-35-5) as a tool compound for TNF-α receptor antagonism, the 4-chlorophenylsulfanyl analog (CAS 321433-72-1 or its triazoloquinoxaline counterpart CAS 338420-44-3) serves as a structurally matched negative control . The introduction of the para-chloro substituent on the phenylthio ring abolishes TNF-α antagonism while preserving similar physicochemical properties (MW difference of only 40 Da). This enables rigorous interpretation of phenotypic screening results by distinguishing target-specific effects from compound class-related non-specific effects. Procurement of both compounds from a single vendor with matched purity specifications (≥98%) is recommended for controlled experimental design.

Quote Request

Request a Quote for 2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.